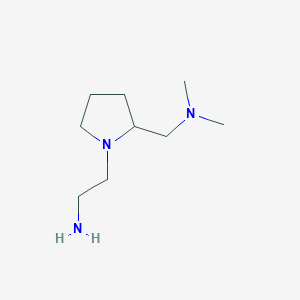

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a dimethylaminomethyl group attached to the second position of the ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions of amino acids or their derivatives.

Introduction of Dimethylaminomethyl Group: The dimethylaminomethyl group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group.

Attachment of Ethylamine: The ethylamine group is added through amination reactions, where an amine group is introduced to the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that involve the use of reactors and controlled reaction conditions to ensure high yield and purity. The production process is optimized to minimize by-products and ensure the safety of the workers and the environment.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of pyrrolidinone derivatives.

Reduction Products: Reduction can produce amines with reduced functional groups.

Substitution Products: Substitution reactions can yield various substituted pyrrolidines and amines.

Applications De Recherche Scientifique

Medicinal Chemistry

a. Antidepressant Properties

DMPEA has been investigated for its potential antidepressant effects. Research indicates that compounds with a similar structure may interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that DMPEA can enhance serotonin levels in the brain, potentially leading to improved mood and reduced symptoms of depression.

b. Neuroprotective Effects

Preliminary studies suggest that DMPEA exhibits neuroprotective properties. It may help to mitigate neurodegeneration by scavenging free radicals and inhibiting inflammatory pathways. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuropharmacology

a. Cognitive Enhancement

Research has indicated that DMPEA may enhance cognitive functions such as memory and learning. Its action on neurotransmitter systems could lead to improved synaptic plasticity, which is essential for learning processes.

b. Modulation of Dopaminergic Activity

DMPEA has been studied for its effects on dopaminergic pathways, which are critical in the treatment of conditions like schizophrenia and ADHD. By modulating dopamine levels, DMPEA could potentially provide therapeutic benefits for these disorders.

Material Sciences

a. Synthesis of Novel Polymers

In material sciences, DMPEA is utilized as a building block for synthesizing novel polymers with unique properties. Its amine functionality allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

b. Coatings and Adhesives

DMPEA-based compounds are being explored for use in coatings and adhesives due to their strong adhesion properties and resistance to environmental degradation. This application is particularly relevant in industries requiring durable materials.

Case Studies

Several studies have examined the biological activity of DMPEA and its derivatives:

- Neuroprotective Effects: In animal models, derivatives of DMPEA showed decreased markers of neurodegeneration, supporting its therapeutic potential for neurodegenerative diseases.

- Antioxidant Efficacy: DMPEA derivatives were tested for antioxidant properties, demonstrating significant effectiveness in reducing oxidative stress.

- Weight Management: Animal studies indicated that treatment with DMPEA resulted in altered gene expression related to fat storage, suggesting its potential use in obesity management therapies.

Mécanisme D'action

The mechanism by which 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, modulate enzyme activity, or interfere with signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is studied.

Comparaison Avec Des Composés Similaires

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol: This compound differs by having an ethanol group instead of an ethylamine group.

N-Methylpyrrolidine: This compound has a simpler structure with a single methyl group attached to the pyrrolidine ring.

Pyrrolidine derivatives: Various other pyrrolidine derivatives with different substituents and functional groups.

Activité Biologique

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethylamine, often referred to as DMPEA, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties of DMPEA, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMPEA is characterized by a pyrrolidine ring with a dimethylaminomethyl side chain attached to an ethylamine group. Its chemical formula is C₉H₁₈N₂, and it possesses basic amine properties, which influence its interactions with biological targets.

The biological activity of DMPEA is primarily attributed to its ability to interact with various neurotransmitter systems. It has been shown to exhibit:

- Serotonergic Activity : DMPEA may influence serotonin receptors, potentially impacting mood and anxiety levels.

- Dopaminergic Activity : The compound might also interact with dopamine receptors, which could be relevant in the context of neuropsychiatric disorders.

- Antimicrobial Properties : Preliminary studies suggest that DMPEA may possess antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes the biological activities associated with DMPEA based on available research findings:

| Activity | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Serotonin Receptor Agonist | Potential modulation of mood | |

| Dopamine Receptor Agonist | Possible effects on cognition |

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of DMPEA, researchers tested its efficacy against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These results suggest that DMPEA could be a candidate for developing new antimicrobial agents.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of DMPEA in animal models. The compound was administered to rodents, and behavioral assays indicated increased locomotor activity and reduced anxiety-like behaviors. These findings imply that DMPEA may have potential as an anxiolytic or stimulant agent, warranting further investigation into its mechanisms.

Research Findings

Recent research has focused on elucidating the structure-activity relationships (SAR) of DMPEA derivatives. Modifications to the pyrrolidine ring and side chains have been systematically evaluated for their impact on biological activity. Key findings include:

- Substituent Effects : Variations in the dimethylamino group significantly affect receptor binding affinity and selectivity.

- Potency Enhancement : Certain derivatives have shown improved potency against specific bacterial strains compared to the parent compound.

Propriétés

IUPAC Name |

2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-11(2)8-9-4-3-6-12(9)7-5-10/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBJGTLWOWQTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.